Cas no 17259-72-2 (4-(6-hydrazinopyridazin-3-yl)morpholine)
4-(6-hydrazinopyridazin-3-yl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Pyridazinone, 6-(4-morpholinyl)-, hydrazone
- 3-hydrazino-6-morpholino-pyridazine
- 3-morpholino-6-pyridazinyl-hydrazine
- AKOS002313137
- 4-(6-Hydrazineylidene-1,6-dihydropyridazin-3-yl)morpholine
- 17259-72-2
- SCHEMBL10970673
- PHBNMZNMGUQCFK-UHFFFAOYSA-N
- 3-hydrazino-6-morpholinopyridazine
- (Z)-4-(6-Hydrazono-1,6-dihydropyridazin-3-yl)morpholine
- 3-morpholino-6-pyridazinylhydrazine
- 4-(6-hydrazinopyridazin-3-yl)morpholine
-
- Inchi: 1S/C8H13N5O/c9-10-7-1-2-8(12-11-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11)
- InChI Key: PHBNMZNMGUQCFK-UHFFFAOYSA-N
- SMILES: O1CCN(C2=CC=C(NN)N=N2)CC1
Computed Properties
- Exact Mass: 195.11201006g/mol
- Monoisotopic Mass: 195.11201006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 76.3Ų
4-(6-hydrazinopyridazin-3-yl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H955800-10mg |
4-(6-hydrazinopyridazin-3-yl)morpholine |
17259-72-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H955800-50mg |
4-(6-hydrazinopyridazin-3-yl)morpholine |
17259-72-2 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | H955800-100mg |
4-(6-hydrazinopyridazin-3-yl)morpholine |
17259-72-2 | 100mg |
$ 185.00 | 2022-06-04 |
4-(6-hydrazinopyridazin-3-yl)morpholine Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-(6-hydrazinopyridazin-3-yl)morpholine
Recent Advances in the Study of 4-(6-Hydrazinopyridazin-3-yl)morpholine (CAS: 17259-72-2)
4-(6-Hydrazinopyridazin-3-yl)morpholine (CAS: 17259-72-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(6-hydrazinopyridazin-3-yl)morpholine as a potent inhibitor of protein kinases involved in cancer cell proliferation. The compound exhibited selective inhibition of specific kinase isoforms, with IC50 values in the nanomolar range, suggesting its potential as a targeted therapy for certain types of malignancies. Structural-activity relationship (SAR) studies revealed that the hydrazine moiety plays a critical role in binding affinity, while the morpholine ring contributes to improved pharmacokinetic properties.
In the context of infectious diseases, researchers have explored the antimicrobial properties of this compound. A recent preprint on bioRxiv reported that derivatives of 4-(6-hydrazinopyridazin-3-yl)morpholine showed promising activity against drug-resistant strains of Mycobacterium tuberculosis. The mechanism appears to involve interference with cell wall biosynthesis, making it a potential candidate for addressing the growing challenge of antimicrobial resistance.
The synthetic pathways for 4-(6-hydrazinopyridazin-3-yl)morpholine have also seen recent optimization. A 2024 publication in Organic Process Research & Development described a novel, scalable synthesis route that improves yield and reduces hazardous byproducts. This advancement is particularly significant for potential industrial-scale production, addressing one of the key challenges in translating this compound from bench to bedside.
From a safety perspective, preliminary toxicology studies in animal models have shown favorable profiles for this compound class. However, researchers caution that further investigation is needed to fully understand the metabolic pathways and potential off-target effects before clinical translation can be considered. Several pharmaceutical companies have reportedly included this scaffold in their discovery pipelines, suggesting growing industry interest in its therapeutic potential.
Looking forward, the unique chemical properties of 4-(6-hydrazinopyridazin-3-yl)morpholine position it as a valuable tool for medicinal chemistry. Its ability to serve as a building block for diverse molecular architectures makes it particularly attractive for combinatorial chemistry approaches. Current research directions include exploring its application in PROTAC (proteolysis targeting chimera) technology and as a ligand for targeted drug delivery systems.
17259-72-2 (4-(6-hydrazinopyridazin-3-yl)morpholine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)